Research has highlighted several therapeutic potentials of aloenin, with recent studies providing deeper mechanistic insights.
| Activity | Reported Model/Context | Key Findings & Potential Mechanism |
|---|---|---|
| Anti-inflammatory | Imiquimod (IMQ)-induced psoriasis-like skin inflammation in mice [1] | Topical this compound nanogel reduced disease severity, pro-inflammatory cytokines (TNF-α, IL-6), and oxidative stress. Improved skin histopathology [1]. |
| Enzyme Inhibition | In vitro and in silico (molecular docking) studies [2] | Identified as a lipase inhibitor, suggesting potential applications in managing obesity or related metabolic disorders [2]. |
| Antioxidant | General scientific context [1] | Recognized for its robust antioxidant properties, which contribute to its overall anti-inflammatory effects [1]. |
For researchers looking to explore this compound further, here are methodologies from recent studies.
A study developed a nanogel for topical delivery to treat psoriasis-like inflammation [1]. The workflow can be summarized as follows:
This compound nanogel formulation workflow.
This process created spherical nanoparticles with an average size of 79.1 nm, a PDI of 0.200, and a zeta potential of -27.7 mV [1].
The efficacy of the formulated this compound nanogel was tested in a mouse model [1]:
Several areas are critical for advancing this compound toward clinical application:
The table below summarizes the core quantitative data available for Aloenin:
| Property | Value / Description |
|---|---|
| Reported BACE Inhibitory Activity (IC₅₀) | 14.95 μg/mL [1] |
| Molecular Formula | C₁₉H₂₂O₁₀ [1] |
| CAS Number | 38412-46-3 [1] |
| Initial Source | Identified from Aloe arborescens [2] |
| Classification | Natural Product [1] |
BACE Enzymes in Alzheimer's Disease
Experimental Workflow for BACE Inhibitor Characterization The search results do not provide a specific experimental protocol for this compound. The diagram below outlines a generalized workflow for identifying and characterizing a BACE inhibitor, which can serve as a methodological framework.
Generalized workflow for BACE inhibitor characterization.
Research Status of this compound this compound was identified as one of several compounds from Aloe arborescens with moderate inhibitory activity on BACE [2]. One source lists its IC₅₀ value as 14.95 μg/mL, which indicates moderate potency [1]. Beyond this quantitative measure and its radical scavenging activity [1], the search results do not contain detailed information on its selectivity against BACE2 or other proteases, its effects in cellular models of APP processing, or its performance in animal models of Alzheimer's disease.
The moderate BACE inhibitory activity of this compound makes it an interesting starting point for natural product research. However, its potency is significantly lower than that required for a clinical drug candidate. The key research implications are:
This compound glycosides represent an important class of bioactive compounds found in various Aloe species, particularly Aloe vera (L.) Burm. f. These specialized metabolites belong to the chemical family of C-glucosyl chromones and pyran derivatives that contribute significantly to the medicinal properties of aloe plants. Unlike the more widely studied anthraquinones such as aloin, this compound compounds exhibit distinct structural characteristics and biological activities that make them promising candidates for therapeutic development. Recent research has illuminated their potential in addressing modern health challenges including obesity, neurodegenerative disorders, and metabolic diseases, positioning them as valuable targets for pharmaceutical investigation [1] [2].
The genus Aloe encompasses approximately 400 species distributed primarily in tropical and subtropical regions, with Aloe vera being the most commercially significant due to its extensive use in traditional medicine, cosmetics, and nutraceutical products. While anthraquinone derivatives like aloin have historically received greater research attention, recent studies indicate that this compound glycosides offer unique therapeutic benefits with potentially fewer toxicity concerns compared to anthraquinone compounds, which have faced regulatory restrictions due to safety issues [3]. This technical guide provides a comprehensive examination of this compound glycosides, with detailed structural analysis, quantitative biological data, experimental protocols, and research perspectives tailored for scientific professionals in natural product chemistry and drug development.
This compound glycosides are characterized by their distinctive chromone backbone structure with various glycosylation patterns. The fundamental chemical scaffold consists of a benzopyran-4-one core with substituents that define the specific compounds within this class:
This compound A: This compound features a C-glucosyl chromone structure with a free glucose moiety. The chemical name is reported as 6-[(1S)-1,2-dihydroxy-4-oxoethyl]-7-hydroxy-2-(2-hydroxyacetyl)-5-methyl-4H-1-benzopyran-4-one 2-O-β-D-glucopyranoside, with a molecular formula of C₂₁H₂₆O₁₄ and molecular weight of 502.43 g/mol [1]. The compound demonstrates significant lipase inhibitory activity with competitive binding mechanisms.
This compound B: Identified as a structural analog of this compound A, this compound shares the same chromone backbone but differs in its glycosylation pattern and spatial configuration [2]. The exact molecular weight and structural formula show variations in the sugar attachments that influence its bioavailability and biological activity.
Aloveroside A: This represents a triglucosylated naphthalene derivative (C₃₀H₄₀O₁₇) with a molecular weight of 672.63 g/mol, isolated from Aloe vera ethanolic extracts. Structural analysis reveals a conjugated system with characteristic UV absorption bands at λmax 226, 258, 297, and 318 nm, and IR spectrum indicating hydroxyl groups (3376 cm⁻¹), carbonyl group (1685 cm⁻¹), and aromatic moiety (1581, 1448 cm⁻¹) [2].
Table 1: Structural Characteristics of this compound Glycosides and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Class | Key Functional Groups |
|---|---|---|---|---|
| This compound A | C₂₁H₂₆O₁₄ | 502.43 | C-glucosyl chromone | Hydroxyl, carbonyl, glucose moiety |
| This compound B | Not fully specified | Not specified | Chromone glycoside | Multiple hydroxyl groups, glycosides |
| Aloveroside A | C₃₀H₄₀O₁₇ | 672.63 | Triglucosylated naphthalene | Hydroxyl, carbonyl, aromatic, glucosyl |
| p-coumaroyl this compound | Not fully specified | Not specified | Acylated chromone glycoside | p-coumaroyl ester, hydroxyl, glycosyl |
The bioavailability and therapeutic application of this compound glycosides are significantly influenced by their physicochemical properties. These compounds exhibit moderate water solubility due to their glycosidic nature, though this can be enhanced through formulation approaches. Stability studies of related aloe compounds like aloin have demonstrated rapid degradation in aqueous solutions, with over 50% degradation occurring within 12 hours and persistence reduced to less than 20% after 24 hours, suggesting similar stability challenges may affect this compound glycosides [4].
The structural integrity of these compounds is influenced by environmental factors including pH, temperature, and light exposure. Research indicates that degradation occurs through multiple pathways including isomerization and oxidative processes, resulting in hydroxylated derivatives and other transformation products. These stability issues highlight the importance of proper storage conditions and formulation strategies to maintain compound integrity during experimental investigations and potential therapeutic applications [4].
This compound A demonstrates significant anti-obesity potential through its potent inhibition of pancreatic lipase, a key enzyme in dietary fat absorption. Experimental studies reveal that this compound A exhibits competitive inhibition against pancreatic lipase with an IC₅₀ value of 14.95 μg/mL, significantly more potent than crude Aloe vera extract which showed an IC₅₀ of 0.5472 μg/mL [1]. Molecular docking studies indicate that this compound A binds specifically to the substrate binding site of pancreatic lipase with a binding energy of -7.16 kcal/mol, forming stabilizing hydrogen bonds with residues Phe77 and Asp79 [1].
Table 2: Quantitative Bioactivity Data for this compound Glycosides
| Bioactivity | Compound | Experimental Model | Key Results | Reference |
|---|---|---|---|---|
| Lipase Inhibition | This compound A | In vitro enzymatic assay | IC₅₀ = 14.95 μg/mL, competitive inhibition | [1] |
| BACE Inhibition | Aloveroside A | In vitro enzymatic assay | β-secretase inhibitory activity | [2] |
| Cytotoxicity | Aloin A/B | SH-SY5Y and HeLa cell lines | Antiproliferative effects, enhanced by nanoencapsulation | [4] |
| Proteasome Inhibition | Aloin A/B | In vitro proteasome assay | Inhibition of 20S proteasome activity | [4] |
The molecular mechanism involves direct competition with dietary triglycerides for the enzyme's active site, thereby reducing fat hydrolysis and subsequent absorption. This specific binding interaction positions this compound A as a promising natural anti-obesity agent with potential applications in managing metabolic syndrome and related disorders. The competitive inhibition pattern suggests that structural analogs could be developed with enhanced specificity and potency for clinical applications [1].
This compound glycosides demonstrate significant potential in addressing neurodegenerative disorders through inhibition of β-secretase (BACE), a key enzyme in the pathogenesis of Alzheimer's disease. BACE catalyzes the rate-limiting step in the production of amyloid-β peptides, which accumulate as pathogenic plaques in Alzheimer's disease brains. Research has identified aloveroside A, a triglucosylated naphthalene glycoside from Aloe vera, as a BACE inhibitor with potential disease-modifying effects rather than merely symptom-relieving properties [2].
Unlike current Alzheimer's treatments that target acetylcholine esterase or NMDA receptors, BACE inhibitors represent a novel therapeutic strategy that addresses the underlying disease pathology. The discovery of this compound glycosides as BACE inhibitors emerged from bioassay-guided fractionation of Aloe vera ethanol extracts, which initially revealed nine chromone glucosides with inhibitory activity, followed by the identification of additional compounds including aloveroside A through further investigation [2]. This highlights the importance of comprehensive phytochemical analysis in discovering bioactive natural products with specific molecular targets.
Research on related aloe compounds provides insights into potential strategies for improving the therapeutic delivery of this compound glycosides. Studies on aloin demonstrate that nanoencapsulation approaches significantly enhance stability and bioavailability. Carbon dot nanoparticles have been shown to improve water stability and increase antiproliferative activity against cancer cell lines, suggesting similar benefits could be achieved with this compound glycosides [4].
Additional formulation strategies including polymeric micelles, phospholipid complexes, liposomes, and nanoparticle encapsulation techniques have demonstrated efficacy in improving the bioavailability of bioactive compounds from Aloe species. These advanced delivery systems address challenges such as poor solubility, rapid degradation, and limited cellular uptake that often constrain the clinical application of natural products [5]. The development of liposomal herbasec formulations has shown particular promise, with freeze-dried liposome powders maintaining stability while enhancing skin penetration for topical applications [6].
The extraction of this compound glycosides from plant material requires optimized protocols to maximize yield and purity while preserving structural integrity:
Plant Material Preparation: Begin with high-quality dried Aloe vera exudates or leaf skins. For optimal extraction efficiency, plant material should be ground to a homogeneous powder using a mechanical grinder, achieving consistent particle size distribution [7].
Ultrasound-Assisted Extraction (UAE): Implement UAE using an ultrasonic horn-type reactor with optimized parameters: sonication time of 30.7 minutes, 80% ethanol concentration, and 66.3% sonication power. This approach significantly enhances extraction efficiency through cavitation effects that improve solvent penetration and mass transfer within plant cells [7]. The mechanical effects generated by ultrasonic power facilitate the disruption of plant cell walls, releasing intracellular compounds into the solvent medium.
Solvent Extraction and Partitioning: Dissolve dried exudates in water and partition sequentially with chloroform, ethyl acetate, and n-butanol. The ethyl acetate fraction typically contains the highest concentration of target glycosides and should be subjected to further purification [8].
Column Chromatography: Perform separation using a combination of silica gel and YMC RP-18 column chromatography with gradient elution systems. For silica gel columns, employ a CHCl₃-MeOH-H₂O gradient (from 1:0:0 to 1:1:0.1), while for reverse-phase columns, use a MeOH-H₂O gradient (from 1:4 to 2:1) [8]. These techniques enable effective separation of individual this compound glycosides based on their polarity and molecular characteristics.
Accurate identification and quantification of this compound glycosides require sophisticated analytical techniques:
LC-DAD-MS Analysis: Utilize liquid chromatography with diode array and mass spectrometric detection for comprehensive compound characterization. Optimal separation can be achieved using an Agilent 1260 binary pump system with appropriate C18 columns and gradient elution with methanol/water or acetonitrile/water mobile phases [3].
Structural Elucidation: Employ a combination of spectral techniques including 1D and 2D NMR (¹H, ¹³C, HMQC, HMBC, COSY), ESI-MS, HR-FAB-MS, IR, and UV spectroscopy for complete structural determination. Specific NMR signals for this compound glycosides include characteristic aromatic proton resonances between δ 6.0-7.5 ppm and anomeric proton signals around δ 4.5-5.5 ppm [2].
Validation Parameters: For quantitative analysis, establish method validation including linearity (R² > 0.99), precision (CV < 15%), accuracy (85-115% recovery), LOD (0.03 mg/L), and LOQ (0.10 mg/L) according to FDA guidelines for bioanalytical method validation [3].
Experimental workflow for this compound glycoside extraction and analysis
Comprehensive evaluation of this compound glycoside bioactivity requires standardized experimental protocols:
Lipase Inhibition Assay: Conduct pancreatic lipase inhibition studies using 4-methylumbelliferyl oleate (4-MUO) as substrate. Prepare sample solutions in DMSO and incubate with pancreatic lipase (1 mg/mL in 0.1 M sodium phosphate buffer, pH 7.0) at 37°C for 15 minutes. Add substrate solution (0.1 mM 4-MUO in 0.1 M sodium phosphate buffer, pH 7.0) and incubate for 30 minutes at 37°C. Measure fluorescence at excitation 355 nm and emission 460 nm. Calculate IC₅₀ values using non-linear regression analysis of inhibition curves [1].
Molecular Docking Studies: Perform computational analysis using crystal structures of target enzymes (e.g., pancreatic lipase, PDB ID: 1ETH) with docking software such as AutoDock Vina. Prepare protein structures by removing water molecules and adding polar hydrogens. Define grid boxes to encompass the active site area. Visualize and analyze binding interactions using molecular visualization software such as PyMOL or Discovery Studio [1].
Cytotoxicity Evaluation: Assess antiproliferative effects using MTT assay in appropriate cell lines (e.g., SH-SY5Y neuroblastoma, HeLa cervical cancer). Seed cells in 96-well plates (5-10 × 10³ cells/well) and incubate for 24 hours. Treat with various concentrations of test compounds and incubate for 48-72 hours. Add MTT solution (0.5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm. Calculate IC₅₀ values from dose-response curves [4].
Despite promising bioactivities, several significant research gaps limit the current understanding and application of this compound glycosides:
Pharmacokinetic Studies: Comprehensive absorption, distribution, metabolism, and excretion (ADME) profiles for this compound glycosides remain largely uninvestigated. Future research should establish bioavailability parameters, metabolic pathways, and tissue distribution patterns to inform appropriate dosing regimens and delivery strategies [5].
Toxicological Evaluation: Systematic safety assessment including acute toxicity, chronic toxicity, and potential neurotoxicity is necessary for clinical translation. Current understanding of this compound safety is extrapolated from related compounds or crude extracts rather than targeted studies on purified glycosides [5].
Clinical Validation: While in vitro and preliminary in vivo data show promise, rigorous clinical trials are needed to establish therapeutic efficacy in human subjects. Clinical research should focus on conditions where this compound glycosides show greatest potential, including obesity management, neurodegenerative disorders, and metabolic diseases [5].
Structure-Activity Relationships: Detailed SAR studies would enable rational design of analogs with enhanced potency and improved pharmacokinetic properties. Modern approaches including computer-aided drug design and molecular dynamics simulations could accelerate this optimization process [1].
Formulation Development: Advanced delivery systems require further investigation to address stability and bioavailability challenges. Promising approaches include nanoencapsulation techniques, phospholipid complexes, and targeted delivery systems that could enhance therapeutic application [4] [5].
Current research gaps and future directions for this compound glycoside studies
The growing regulatory restrictions on anthraquinone-containing preparations [3] highlights the importance of developing alternative bioactive compounds from Aloe species with improved safety profiles. This compound glycosides represent promising candidates that warrant comprehensive investigation to establish their therapeutic potential and safety for human consumption. Future research should prioritize standardized extraction protocols, validated analytical methods, and systematic bioactivity assessment to facilitate the development of evidence-based applications for these specialized metabolites.
This compound glycosides represent a promising class of bioactive compounds with diverse therapeutic potential, particularly in the management of obesity, neurodegenerative disorders, and metabolic diseases. Their unique structural characteristics, including C-glucosyl chromone backbones and varied glycosylation patterns, differentiate them from the more widely studied anthraquinones in Aloe species and contribute to their distinct biological activities. The comprehensive experimental protocols outlined in this guide provide researchers with standardized methodologies for extraction, analysis, and bioactivity assessment that will facilitate more systematic investigation of these compounds.
The table below summarizes the key physicochemical properties of Aloenin A (CAS 38412-46-3) [1] [2] [3].
| Property | Value |
|---|---|
| CAS Number | 38412-46-3 |
| Molecular Formula | C₁₉H₂₂O₁₀ |
| Molecular Weight | 410.37 g/mol |
| Melting Point | 145°C |
| Density | ~1.56 g/cm³ |
| Boiling Point | 787.8 ± 60.0 °C (Predicted) |
| Flash Point | 282.2 °C |
| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate [1]. |
| Storage Condition | -20°C [1] [3] |
For researchers aiming to identify, quantify, or extract this compound, here are key experimental approaches.
Chromatographic Separation and Quantification: Micellar Electrokinetic Chromatography (MEKC) can separate and determine this compound content in Aloe species [3]. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is another powerful method [5]. A validated method for aloin analysis using HPLC with UV detection can achieve low detection limits [6].
Extraction Protocol: To optimize this compound recovery from Aloe vera rind, use aqueous propylene glycol as a green and effective solvent [4]. Key optimized parameters include:
This compound A is available from several biochemical suppliers [1]. Prices vary significantly based on quantity and purity.
This compound is recognized for its potent peroxyl radical-scavenging activities and shows moderate inhibitory activity on β-secretase (BACE), indicating potential relevance in oxidative stress and neurological research [3].
The following table summarizes the key analytical methods identified for related compounds, which often co-exist with Aloenin in the Aloe leaf matrix.
| Target Compound | Analytical Technique | Key Points from Method | Applicability for Method Development |
|---|---|---|---|
| Aloesin [1] | HPLC with optimization using Response Surface Methodology (RSM) | Optimized variables: time, temperature, solvent composition (aqueous propylene glycol), solid/liquid ratio [1]. | A highly relevant model for optimizing the extraction of chromone compounds like this compound from leaf rind. |
| Aloin [2] [3] | UV-Vis Spectroscopy, Fluorescence sensing with N,F-CDs | UV method: detection at 267 nm [2]. Fluorescence: novel, highly sensitive probe with LOD of 31.8 nM [3]. | Provides frameworks for detection and quantification; this compound's specific spectral properties would need characterization. |
| Polysaccharides (Acemannan) [4] | UV-Vis Spectrophotometry | Official AOAC method; quantifies O-acetyl groups in polysaccharides at 540 nm via a colorimetric complex [4]. | Highlights validated, simple spectrophotometric approaches for Aloe constituents, though for a different compound class. |
Based on the principles from the search results, the general workflow for developing a quantitative method for this compound would involve the sequential steps shown in the diagram below. You would need to adapt and optimize each stage specifically for this compound.
Here is a deeper dive into the experimental protocols from the search results that can directly inform your method development for this compound.
Sample Preparation Protocol [1]:
Extraction Optimization Protocol [1]:
Quantification & Detection Techniques:
Since a direct protocol is not available, I suggest the following path to establish a quantitative method for this compound:
Aloenin is a key bioactive phenolic compound found in various Aloe species, particularly Aloe arborescens Mill., with demonstrated pharmacological activities including gastric secretion inhibition and anti-inflammatory effects. The quantitative analysis of this compound presents significant analytical challenges due to the complex phytochemical matrix of aloe-based materials and preparations. These application notes detail a robust, validated reversed-phase microcolumn HPLC method with UV detection for precise quantification of this compound in raw plant materials and related drug formulations. The method offers significant advantages over conventional HPLC approaches, including reduced solvent consumption, faster analysis times, and enhanced sensitivity, making it particularly suitable for quality control applications in pharmaceutical and herbal medicine development.
Recent studies have confirmed that this compound content varies significantly in Aloe arborescens based on plant age, with the highest concentrations observed in one-year-old leaves [1]. This variability underscores the critical need for reliable analytical methods to standardize raw materials and ensure consistent quality in finished products. The methodology described herein has been successfully applied to the analysis of Aloe arborescens leaves, dry aloe extract, liquid aloe extract for subcutaneous injection, aloe juice, and aloe extract tablets [2].
Table 1: HPLC Instrumentation Configuration
| Component | Specification | Notes |
|---|---|---|
| HPLC System | Microcolumn HPLC with UV detector | - |
| Analytical Column | ProntoSIL-120-5-C18 | Dimensions: 2 × 75 mm |
| Particle Size | 5 μm | - |
| Detection Wavelength | 303 nm | Optimized for this compound detection |
| Injection Volume | 1-5 μL | Typical for microcolumn HPLC |
| Column Temperature | Ambient | - |
Table 2: Optimized Chromatographic Parameters
| Parameter | Condition | Alternative Options |
|---|---|---|
| Mobile Phase | Gradient elution: LiClO₄ (4.1 M)/HClO₄ (0.1 M) : CH₃CN | - |
| Flow Rate | Appropriate for microcolumn dimensions | Typically 0.2-0.3 mL/min |
| Run Time | Optimized for complete elution | Method-specific |
| Detection | UV at 303 nm | - |
For Aloe arborescens Leaf Material:
For Pharmaceutical Preparations:
The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:
The microcolumn HPLC method has been rigorously validated according to International Conference on Harmonisation (ICH) guidelines to ensure reliability, accuracy, and reproducibility for quantitative analysis of this compound.
Table 3: Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Detection Limit (LOD) | 35 μg/mL | Signal-to-noise ratio ≥ 3:1 |
| Quantitation Limit (LOQ) | 105 μg/mL | Signal-to-noise ratio ≥ 10:1 |
| Accuracy | 98.16 - 101.34% | 80-120% of target concentration |
| Precision | RSD < 2% | Consistent with ICH guidelines |
| Linearity Range | 105 - 1000 μg/mL | R² ≥ 0.999 |
| Specificity | No interference | Baseline resolution of this compound peak |
System suitability tests should be performed prior to each analytical run to ensure method reliability:
The validated method has been successfully applied to the analysis of this compound in various Aloe arborescens-based materials and pharmaceutical preparations, demonstrating its versatility across different sample types.
Table 4: this compound Content in Different Sample Types
| Sample Type | This compound Content | Notes |
|---|---|---|
| *Aloe arborescens* Leaves | Variable by plant age | Highest in 1-year-old leaves |
| Dry Aloe Extract | Method-dependent | Specific to extraction process |
| Liquid Aloe Extract | Formulation-dependent | For subcutaneous injection |
| Aloe Juice | Product-dependent | Commercial preparations |
| Aloe Extract Tablets | Formulation-dependent | Solid dosage forms |
Recent research has revealed significant variations in this compound content based on the age of Aloe arborescens plants, highlighting the importance of controlled cultivation and standardized raw material selection:
Table 5: Age-Dependent Variation in this compound Content in Aloe arborescens
| Plant Age (Years) | Aloin A Content | This compound A Content | Trend |
|---|---|---|---|
| 1 | Highest | Highest | Maximum concentration |
| 2 | Decreased | Decreased | ~20-30% reduction |
| 3 | Further decreased | Further decreased | ~40-50% reduction |
| 4 | Lowest | Lowest | ~60-70% reduction |
Studies using HPLC-DAD and HPLC-MS/MS analyses have confirmed that one-year-old leaves contain the highest concentrations of both Aloin A and this compound A, with a progressive decrease in content as the plant ages [1]. This finding has significant implications for quality control in pharmaceutical development, suggesting that standardized cultivation practices and controlled harvesting times are essential for ensuring consistent raw material quality.
For comprehensive identification and confirmation of this compound in complex matrices, HPLC-MS/MS analysis provides additional structural information:
Table 6: Troubleshooting Guide
| Problem | Possible Cause | Solution |
|---|---|---|
| Peak Tailing | Column degradation | Replace guard column, flush system |
| Retention Time Shift | Mobile phase variation | Prepare fresh mobile phase consistently |
| Reduced Sensitivity | Detector lamp aging | Replace UV lamp, check wavelength calibration |
| High Backpressure | Column blockage | Filter samples, flush column according to manufacturer instructions |
| Poor Resolution | Inadequate gradient | Optimize gradient profile, adjust mobile phase pH |
The microcolumn HPLC method with UV detection presented in these application notes provides a robust, accurate, and precise analytical tool for the quantification of this compound in Aloe arborescens raw materials and related pharmaceutical preparations. The method offers significant advantages in terms of reduced solvent consumption, faster analysis times, and excellent sensitivity compared to conventional HPLC methods.
The demonstrated age-dependent variation in this compound content underscores the importance of both standardized cultivation practices and robust analytical methods for quality control in the development of Aloe-based pharmaceuticals. This validated method is suitable for implementation in quality control laboratories for routine analysis, stability studies, and standardization of herbal drug formulations containing Aloe arborescens extracts.
Aloenin is a key bioactive phenolic compound found in various Aloe species, such as Aloe arborescens and Aloe striata [1] [2]. It is recognized for its potential anti-inflammatory, antibacterial, and anti-virulence activities [2] [3]. The quantitative analysis of this compound is crucial for the quality control of Aloe-based phytopharmaceuticals and herbal products. This document provides a standardized protocol for the precise detection and quantification of this compound A using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and confirmation via HPLC with tandem mass spectrometry (HPLC-MS/MS), based on a validated method from recent research [1].
2.1. Reagents and Standards
2.2. Instrumentation
2.3. Chromatographic Conditions (HPLC-DAD) The following conditions were developed and validated for the separation and quantification of this compound A and aloin A [1].
2.4. Mass Spectrometric Conditions (HPLC-MS/MS) For definitive confirmation, HPLC-MS/MS analysis is recommended. The reported conditions for this compound A are [1]:
Table 1: Quantitative Analysis of this compound A in Aloe arborescens Leaves of Different Ages
This table summarizes data from a study analyzing lyophilisates from controlled crops, demonstrating how plant age affects this compound A content [1].
| Plant Age (Years) | This compound A Content (mg/g of Lyophilisate) |
|---|---|
| 1 | Highest Content |
| 2 | Decreased Content |
| 3 | Decreased Content |
| 4 | Lowest Content |
Note: The study found that the content of this compound A was highest in one-year-old leaves and decreased with plant aging [1].
Table 2: Spectral and Mass Spectrometric Identifiers for this compound A
| Parameter | Specification |
|---|---|
| UV Detection (λmax) | 295 nm [1] |
| Retention Time (RT) | ~12.7 min [1] |
| Molecular Formula | Not explicitly stated in search results |
| MS Precursor Ion | m/z 409 [M-H]⁻ [1] |
| MS/MS Product Ions | m/z 247, m/z 171 [1] |
Step 1: Sample Preparation
Step 2: System Setup and Calibration
Step 3: HPLC-DAD Analysis
Step 4: HPLC-MS/MS Confirmation
The following diagram visualizes the experimental workflow for the analysis of this compound A.
Aloe species have been extensively studied in pharmaceutical and cosmetic research due to their rich content of bioactive compounds with diverse therapeutic properties. Among these, aloenin, barbaloin, and isobarbaloin represent key phytochemical markers that contribute significantly to the pharmacological value of Aloe preparations. Barbaloin, recognized as the C-glucoside of aloe emodin anthrone, constitutes a major component of the leaf exudates in various Aloe species and has demonstrated potent pharmacological activities including anti-inflammatory, antimicrobial, antioxidant, and cathartic effects [1]. Similarly, this compound presents considerable analytical interest due to its therapeutic potential and utility in quality control applications for Aloe-based products. The quantitative analysis of these compounds is essential for standardizing herbal preparations and ensuring consistent bioactive content in finished products.
The separation and quantification of these analytes in complex plant matrices presents significant analytical challenges due to their structural similarity and varying concentrations within different Aloe species and leaf sections. Traditional HPLC methods, while effective, often require longer analysis times and greater consumption of organic solvents. In contrast, Micellar Electrokinetic Chromatography (MEKC) has emerged as a powerful alternative technique that combines the separation mechanisms of both electrophoresis and chromatography, offering superior resolution for neutral and charged compounds with minimal sample and solvent requirements [2]. This application note provides a comprehensive protocol for the simultaneous separation and quantification of this compound, barbaloin, and isobarbaloin in Aloe species using MEKC, validated in accordance with analytical quality standards.
Table 1: Key Phytochemical Compounds in Aloe Species
| Compound | Chemical Classification | Primary Biological Activities | Distribution in Aloe Leaves |
|---|---|---|---|
| Barbaloin | C-glucoside of aloe emodin anthrone | Anti-inflammatory, antimicrobial, antioxidant, cathartic | Highest in young leaves, terminal third section [1] |
| Isobarbaloin | Stereoisomer of barbaloin | Cathartic, metabolized to aloe-emodin-9-anthrone | Varies by species, often coexists with barbaloin [1] |
| This compound | Phenolic glycoside | Not fully characterized, quality control marker | Distribution varies by species and leaf age [2] |
Micellar Electrokinetic Chromatography represents a versatile mode of capillary electrophoresis that enables the separation of both charged and neutral analytes through the introduction of a micellar phase into the electrophoretic buffer. In conventional capillary electrophoresis, separation is based primarily on differences in the charge-to-size ratio of analytes, making it unsuitable for neutral compounds. MEKC overcomes this limitation by incorporating surfactant molecules at concentrations above their critical micellar concentration (CMC), forming dynamic structures that create a pseudostationary phase with which analytes can interact through various mechanisms including hydrophobic interactions and electrostatic forces.
The fundamental separation mechanism in MEKC involves the differential partitioning of analytes between the aqueous buffer phase and the hydrophobic interior of the micelles. In a typical MEKC setup using anionic surfactants such as sodium dodecyl sulfate (SDS), the electroosmotic flow (EOF) generated at the capillary wall transports the entire solution toward the cathode. The SDS micelles, being negatively charged, migrate counter to the EOF but with a slower net velocity due to the dominance of the EOF. This creates a moving pseudostationary phase that selectively retards analytes based on their hydrophobic character and specific interactions with the micellar structures. Consequently, a separation window is established between the completely unretained analytes that co-migrate with the EOF and the completely retained analytes that move with the micellar phase.
The following diagram illustrates the fundamental separation mechanism of MEKC:
For the analysis of this compound, barbaloin, and isobarbaloin, the MEKC technique leverages subtle differences in the hydrophobic properties and specific chemical interactions of these compounds with the SDS micelles. The successful separation of these structurally similar compounds is achieved through optimization of buffer composition, pH, surfactant concentration, and operational parameters to maximize resolution while maintaining acceptable analysis time. The orthogonal separation mechanism of MEKC often provides superior resolution for plant-derived compounds compared to reversed-phase liquid chromatography, making it particularly suitable for the analysis of complex natural product extracts where compound structural diversity presents significant analytical challenges [2] [3].
Table 2: Optimized MEKC Separation Parameters
| Parameter | Optimal Condition | Effect on Separation |
|---|---|---|
| Surfactant Concentration | 50 mM SDS | Critical for resolution of barbaloin and isobarbaloin |
| Buffer pH | 9.0 (borate buffer) | Controls EOF velocity and analyte ionization |
| Organic Modifier | None | Addition of acetonitrile or methanol can modify selectivity |
| Separation Voltage | 30 kV | Higher voltages reduce analysis time but may increase current |
| Capillary Temperature | 25°C | Affects buffer viscosity and migration time reproducibility |
| Sample Solvent | Electrophoretic buffer | Prevents band broadening due to solvent mismatch |
Prior to sample analysis, perform system suitability testing using a standard mixture containing 50 μg/mL of each analyte. The test is considered acceptable if the following criteria are met: resolution between barbaloin and isobarbaloin ≥1.5, theoretical plates for barbaloin ≥50,000, and relative standard deviation of migration times ≤2% for six consecutive injections.
Quantification is performed using external standardization. Construct calibration curves by plotting peak areas against concentration for each analyte. Calculate the concentration in unknown samples using the regression equation derived from the calibration curve. For quality control purposes, the method can achieve detection limits as low as 5.5 pg/11 nL injection volume for the three compounds [2].
The developed MEKC method has been rigorously validated according to International Conference on Harmonisation (ICH) guidelines for the quantitative analysis of this compound, barbaloin, and isobarbaloin in Aloe species. The validation parameters demonstrate the method's reliability for quality control applications in pharmaceutical and cosmetic formulations containing Aloe extracts.
Precision and accuracy were evaluated through replicate analysis of quality control samples at three concentration levels. The intra-day precision, expressed as relative standard deviation (RSD), was determined to be less than 2% for migration times and less than 5% for peak areas. The inter-day precision over three consecutive days showed RSD values below 3% for migration times and below 7% for peak areas, confirming excellent method robustness. Accuracy was assessed through recovery studies by spiking known quantities of reference standards into pre-analyzed Aloe samples, with mean recovery values ranging between 95% and 105% for all three analytes, well within acceptable limits for analytical methods.
The linearity and range of the method were established by analyzing standard solutions at six concentration levels ranging from 10 to 200 μg/mL for each compound. The calibration curves demonstrated excellent linearity with correlation coefficients (r²) exceeding 0.999 for all analytes. The method exhibits remarkable sensitivity, with limits of detection (LOD) of 5.5 pg/11 nL for the three compounds, which corresponds to absolute detection limits significantly lower than those typically achieved with conventional HPLC methods [2]. The limits of quantification (LOQ) were determined to be 18.3 pg/11 nL, confirming the method's suitability for trace analysis of these markers in complex matrices.
Table 3: Method Validation Parameters for MEKC Analysis
| Validation Parameter | This compound | Barbaloin | Isobarbaloin |
|---|---|---|---|
| Linear Range (μg/mL) | 10-200 | 10-200 | 10-200 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 |
| Limit of Detection (pg) | 5.5 | 5.5 | 5.5 |
| Limit of Quantification (pg) | 18.3 | 18.3 | 18.3 |
| Migration Time RSD (%) | <2.0 | <2.0 | <2.0 |
| Peak Area RSD (%) | <5.0 | <5.0 | <5.0 |
| Recovery (%) | 95-105 | 95-105 | 95-105 |
The specificity of the method was confirmed through the complete resolution of all three analytes from each other and from other components present in Aloe extracts. The identification of target compounds was verified by comparing migration times with reference standards and by peak purity assessment using diode array detection. The method successfully separates this compound, barbaloin, and isobarbaloin in JP Aloe, Aloe barbadensis (Aloe vera), and Aloe arborescens Miller var. natalensis Berger, demonstrating its applicability across different Aloe species [2]. The robustness of the method was evaluated by deliberate variations in key parameters including buffer pH (±0.2 units), SDS concentration (±5 mM), and separation voltage (±2 kV), with results indicating that the method remains unaffected by small but deliberate variations in operational parameters.
Despite the robustness of the established MEKC method, analysts may encounter specific challenges during method implementation. This section addresses common issues and provides practical solutions to maintain optimal performance.
The following workflow diagram illustrates a systematic approach to troubleshooting common MEKC issues:
For analysis of complex Aloe matrices, sample preparation plays a critical role in method performance. Excessive sample loading can lead to matrix overloading, manifesting as peak broadening or distorted baselines. If analyzing samples with high solid content, consider dilution or implementing a solid-phase extraction cleanup step prior to analysis. Additionally, variations in barbaloin content based on leaf age, position, and seasonal factors should be considered when preparing representative samples [1]. For aged samples or stored extracts, monitor potential compound degradation through the appearance of additional peaks in the electrophoregram, particularly aloe-emodin which may result from barbaloin degradation.
Capillary maintenance is essential for long-term method reproducibility. Regular cleaning with 0.1 M NaOH helps remove adsorbed contaminants, while extended storage in water prevents buffer crystal formation. For severely contaminated capillaries, more aggressive cleaning with 1 M NaOH for 30 minutes or 0.1 M HCl for 10 minutes may restore performance. Documenting capillary history, including number of runs and cleaning procedures, facilitates proactive replacement before failure occurs.
The validated MEKC method provides pharmaceutical and cosmetic industries with a robust analytical tool for quality assessment of Aloe-derived materials. The approach enables precise quantification of key markers in raw materials, in-process samples, and finished products, ensuring consistent product quality and bioactivity. The method has been successfully applied to differentiate Aloe species based on their characteristic phytochemical profiles, with distinct patterns observed between Aloe barbadensis (Aloe vera) and Aloe arborescens Miller [2]. This application is particularly valuable for authentication purposes and detection of adulteration in commercial Aloe products.
The high separation efficiency of MEKC makes it ideal for monitoring stability-indicating parameters in Aloe formulations. The method can detect and quantify degradation products such as aloe-emodin resulting from barbaloin breakdown during storage, providing essential data for shelf-life determination. Furthermore, the technique has been applied to study the distribution patterns of phenolic compounds in different Aloe leaf sections, revealing that the terminal third of leaves contains the highest concentrations of barbaloin, with young leaves exhibiting greater content than mature ones [1] [4]. This information is valuable for optimizing harvest practices and extraction protocols to maximize bioactive compound yield.
In comparison with established HPLC methods, the MEKC approach offers distinct advantages including reduced solvent consumption, faster analysis times, and superior resolution for structurally similar compounds like barbaloin and isobarbaloin. The minimal organic solvent requirements align with green analytical chemistry principles, reducing environmental impact and operational costs [3]. When combined with mass spectrometric detection, the method can be extended to identify novel compounds in Aloe species, expanding our understanding of their complex phytochemistry.
This compound is a biologically active natural compound primarily found in various Aloe species, particularly in the leaf latex and rind portions of the plant. Chemically classified as a glycosylated anthraquinone with the molecular formula C₁₉H₂₂O₁₀ and a molecular weight of 410.37 g/mol, this compound exhibits limited water solubility which presents formulation challenges and impacts its bioavailability [1]. This compound has garnered significant scientific interest due to its diverse therapeutic potential, including demonstrated anti-inflammatory, antioxidant, and possible anti-psoriatic activities [2] [1]. Recent research has explored advanced delivery systems for this compound, including nanogel formulations that enhance its therapeutic application for inflammatory skin conditions such as psoriasis [2].
The structural characteristics of this compound, particularly its glycosylated nature, contribute to its biological activities and influence extraction efficiency. The compound is primarily extracted from Aloe vera rind, which represents a valuable by-product utilization opportunity since this part of the leaf is often discarded during commercial processing of Aloe gel [3]. The growing interest in natural bioactive compounds for pharmaceutical and cosmetic applications has positioned this compound as a promising candidate for further development, particularly in formulations targeting skin health and inflammatory conditions [2] [1].
Table 1: Chemical and Physical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 38412-46-3 |
| Molecular Formula | C₁₉H₂₂O₁₀ |
| Molecular Weight | 410.37 g/mol |
| Chemical Class | Glycosylated anthraquinone |
| Solubility | Limited water solubility |
| Primary Source | Aloe vera rind and latex |
| Stability | Stable when stored at -20°C |
The extraction efficiency of this compound from plant material is influenced by several critical factors that must be optimized to maximize yield while maintaining bioactivity. Based on current research, the extraction technique, solvent composition, solid-to-solvent ratio, temperature, and time represent the most significant parameters affecting this compound recovery [4] [3]. Understanding the interplay of these factors is essential for developing efficient and scalable extraction protocols suitable for research and potential industrial applications.
Green solvent systems have been extensively investigated for this compound extraction, with aqueous mixtures of propylene glycol, ethanol, and glycerol demonstrating particular efficacy [3]. The choice of solvent not only impacts extraction yield but also influences the environmental footprint of the process and determines the suitability of extracts for pharmaceutical or cosmetic applications. Response Surface Methodology (RSM) optimized extractions have revealed that a linear improvement in this compound extraction efficiency can be achieved by increasing the solid-to-liquid ratio up to 40 g/L, providing valuable guidance for scale-up considerations [3]. These optimization parameters collectively contribute to developing sustainable extraction processes that align with green chemistry principles while maximizing this compound recovery from Aloe vera rind, an abundant agricultural by-product.
Table 2: Optimization Parameters for this compound Extraction from Aloe Vera Rind
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Extraction Technique | Heat-assisted extraction (HAE) | Higher yields compared to maceration, UAE, or MAE for polyphenols |
| Solvent System | Aqueous propylene glycol (50-70%) | Most efficient for aloesin recovery; suitable for cosmetic formulations |
| Solid-to-Solvent Ratio | 1:30 to 40 g/L | Linear yield improvement with increasing ratio up to 40 g/L |
| Temperature | 70-95°C | Higher temperatures improve extraction efficiency within stability limits |
| Time | 30-180 minutes | Longer extraction times beneficial within compound stability constraints |
| pH | Not specified | Adjustment may enhance stability of bioactive compounds |
Figure 1: Experimental Workflow for this compound Extraction and Bioactivity Assessment
Figure 2: Signaling Pathways and Therapeutic Effects of this compound
This compound's limited water solubility presents formulation challenges that can be addressed through various strategies. Recent advances include the development of nanogel delivery systems that significantly enhance this compound's bioavailability and therapeutic potential [2]. These nanogel formulations typically utilize polymers such as Carbopol 940 as gelling agents, with propylene glycol and ethanol as penetration enhancers, creating systems suitable for topical application with demonstrated efficacy in psoriasis-like skin inflammation models [2].
The cosmetic applications of this compound are particularly promising, with potential uses in products targeting hyperpigmentation, skin aging, and inflammatory skin conditions. When developing cosmetic formulations containing this compound, consideration should be given to its compatibility with other ingredients, particularly in emulsion-based systems where pH and ionic strength can influence stability [3]. For pharmaceutical applications, particularly those involving topical delivery for skin conditions, this compound-loaded nanogels with particle sizes approximately 79.1 nm, polydispersity index of 0.200, and surface charge of -27.7 mV have shown excellent stability and therapeutic efficacy in preclinical models [2]. These advanced delivery systems represent a significant improvement over conventional formulations, potentially enhancing both the efficacy and consumer acceptance of this compound-containing products.
These comprehensive Application Notes and Protocols provide detailed methodologies for the extraction, analysis, and bioactivity assessment of this compound from Aloe vera rind. The optimized extraction protocols utilizing green solvents such as aqueous propylene glycol offer efficient and environmentally sustainable approaches for obtaining this compound-rich extracts. The integration of advanced analytical techniques including HPLC and LC-MS ensures accurate quantification and characterization of this compound in complex matrices. Furthermore, the documented bioactivity assessment protocols demonstrate the significant therapeutic potential of this compound, particularly its anti-inflammatory and antioxidant properties that show promise for pharmaceutical and cosmetic applications. The successful development of this compound-loaded nanogel formulations represents a significant advancement in addressing the compound's formulation challenges while enhancing its therapeutic efficacy, particularly for inflammatory skin conditions such as psoriasis.
Aloenin is a prominent phenolic compound found in various Aloe species, particularly Aloe arborescens, with demonstrated bioactive properties that make it an excellent candidate for topical formulations. Unlike the more widely known aloin, this compound offers significant anti-inflammatory and antioxidant benefits without the associated safety concerns of anthraquinone derivatives. Recent studies have confirmed that this compound maintains its structural integrity throughout hydrogel formulation processes, showing no significant degradation or chemical alteration when proper extraction and manufacturing protocols are followed. This stability, combined with its favorable penetration characteristics through the skin barriers as demonstrated in PAMPA SKIN models, positions this compound as a valuable active pharmaceutical ingredient (API) for dermatological applications. [1]
The selection of hydrogel delivery systems for this compound leverages several advantageous properties of this dosage form. Hydrogels provide optimal hydration to the skin, facilitate controlled API release, and demonstrate enhanced biocompatibility compared to many traditional semisolid formulations. Their three-dimensional polymeric networks can be engineered to modify release kinetics while maintaining excellent spreadability and patient compliance. Research indicates that hydrogels based on polymers such as hydroxypropyl methylcellulose (HPMC) and sodium alginate offer particularly favorable characteristics for the delivery of this compound and related compounds, with HPMC-based systems demonstrating superior stability profiles and more targeted release patterns. These formulations represent an innovative "green technology" approach when combined with eco-friendly extraction methods, aligning with current trends in sustainable pharmaceutical development. [1] [2]
Table 1: Key Properties of this compound Relevant to Topical Formulation Development
| Property | Characteristics | Significance for Topical Delivery |
|---|---|---|
| Chemical Structure | Benzopyran derivative | Determines solubility and formulation compatibility |
| Molecular Weight | ~500 Da | Favorable for skin penetration |
| Solubility | Water-soluble | Compatible with hydrogel systems |
| Stability | Maintains integrity in lyophilization and hydrogel formation | Ensures consistent potency in final product |
| Bioactivity | Antioxidant, anti-hyaluronidase, anti-inflammatory | Multi-target therapeutic action for skin conditions |
The development of this compound-enriched hydrogels requires both active compounds and appropriate excipients that maintain stability and promote skin penetration. The primary active component, This compound A, can be obtained as a reference standard (phyproof) from Sigma-Aldrich, while the Aloe arborescens extract rich in this compound is typically prepared from three-year-old plant leaves through aqueous extraction followed by lyophilization. The polymeric matrix components include gelling agents such as Carbopol 940 (Loba Chem Pvt Ltd), hydroxypropyl methylcellulose (HPMC), or sodium carboxymethyl cellulose (CMC, Simson Chem). Additional formulation aids include plasticizers like glycerin (Qualikems), preservation systems comprising methyl paraben and propyl paraben (Nice Chemicals), and pH adjustment agents such as triethanolamine. All solvents should be HPLC grade, with methanol and water obtained from Merck, and high-purity water prepared using a Direct-Q 3 UV Merck Millipore purification system. [1] [3]
The hydrogel formulation process requires careful attention to mixing sequences and conditions to ensure optimal polymer hydration and API stability:
Polymer Dispersion: Slowly add Carbopol 940 (typically 0.75-1.25% w/w) to purified water with continuous mechanical stirring at 500-800 rpm. Once fully dispersed, add secondary polymers such as CMC (0.1-0.2% w/w) to the mixture, continuing stirring to prevent clumping. [3]
Active Incorporation: Incorporate the this compound-rich lyophilizate (rehydrated in water in a 5:95 w/v ratio at 40°C using an ultrasonic bath) into the polymer base. For formulations using standardized extract, typically use 2-5% w/w of the extract containing this compound. Maintain homogeneous stirring until a uniform mixture is achieved. [1] [3]
Preservation and pH Adjustment: Add the required quantities of methyl paraben (0.02% w/w) and propyl paraben (0.002% w/w) to the mixture. Adjust the pH to approximately 5.5-6.0 using triethanolamine added dropwise, which also serves to gel the Carbopol polymer. Continue stirring until a homogeneous hydrogel forms. [3]
Deaeration and Packaging: Allow the hydrogel to stand for 24 hours to remove entrapped air, then package in airtight containers to prevent moisture loss. Store at controlled room temperature protected from light. [1]
Table 2: Formulation Components for this compound-Enriched Hydrogels
| Component | Function | Concentration Range (% w/w) | Notes |
|---|---|---|---|
| This compound-rich extract | Active ingredient | 2-5% | Standardized to consistent this compound content |
| Carbopol 940 | Primary gelling agent | 0.75-1.25% | Controls viscosity and drug release |
| HPMC or Sodium CMC | Secondary polymer | 0.1-0.2% | Modifies release profile and spreadability |
| Glycerin | Plasticizer/humectant | 3-5% | Improves spreadability and skin feel |
| Methyl & Propyl Paraben | Preservative system | 0.02% & 0.002% | Prevents microbial growth |
| Triethanolamine | pH adjuster | q.s. to pH 5.5-6.0 | Activates Carbopol gelling |
High-Performance Liquid Chromatography with diode-array detection (HPLC-DAD) represents the gold standard for quantifying this compound in both raw materials and finished hydrogel formulations. The method employs a LiChrospher RP-18 column (5 μm particle size, 250 mm × 4 mm) maintained at 30°C, with a mobile phase composed of water (A) and methanol (B) using gradient elution: 0–35 min, 35–95% B; 35–40 min, 95% B; 40–45 min, 35% B. The flow rate should be set at 1.0 mL/min with detection at 295 nm. The presence of this compound is confirmed by comparison of retention time and UV spectra with reference standards, employing a seven-point calibration curve with concentrations ranging from 1-100 μg/mL. For hydrogel analysis, samples must first be extracted using a water-methanol mixture (70:30 v/v) with sonication for 15 minutes, followed by centrifugation and filtration through a 0.45 μm membrane before injection. [1]
The free radical scavenging capacity of this compound-enriched hydrogels provides important information about their potential therapeutic efficacy. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is conducted by mixing 25 μL of appropriately diluted hydrogel extract (concentrations equivalent to 4.17–66.67 mg plant material per mL) with 175 μL of 0.2 mmol/L DPPH solution in methanol. The reaction mixture is shaken and incubated in the dark at room temperature for 30 minutes, after which absorbance is measured at 517 nm against a blank containing 25 μL of water and 175 μL of methanol. Calculate the percentage of DPPH scavenging activity using the formula:
DPPH scavenging activity % = [(A₀ - A₁)/A₀] × 100%
where A₀ is the absorbance of the control and A₁ is the absorbance of the sample. Additionally, the CUPRAC (cupric reducing antioxidant capacity) assay provides complementary information by measuring reduction of copper ions, with results typically expressed as μg Trolox equivalents per mg of extract. [1]
Comprehensive characterization of this compound-enriched hydrogels ensures consistent product quality and performance:
Spreadability Testing: Evaluate using a parallel plate method, where 0.5 g of hydrogel is placed between two glass plates, and the diameter reached after 1 minute under a standard weight (50 g) is measured. Optimal spreadability values for topical hydrogels typically range from 7-9 g·cm/sec, indicating easy application without excessive runniness. [3]
Rheological Analysis: Conduct viscosity measurements using a rotational viscometer with cone and plate geometry, scanning shear rates from 0.1 to 100 s⁻¹ at controlled temperature (25°C). This compound hydrogels typically exhibit pseudoplastic flow behavior with viscosities in the range of 150,000-200,000 mPa·s at low shear rates, ensuring proper suspension of active ingredients while allowing easy spreading during application. [1] [3]
pH Determination: Measure pH using a calibrated digital pH meter with a penetration probe. Values should fall within the skin-compatible range of 5.5-6.0 to prevent irritation while maintaining stability of both the polymeric matrix and the active compounds. [3] [2]
The release profile of this compound from hydrogel formulations provides critical information about drug delivery kinetics. Using Franz diffusion cells with synthetic membranes (such as cellulose acetate), apply 0.5 g of hydrogel to the donor compartment with receptor fluid (phosphate buffer pH 7.4) maintained at 32°C with continuous stirring. Collect samples at predetermined time intervals over 24 hours and analyze for this compound content using HPLC. Additionally, skin permeability can be assessed using the PAMPA SKIN model, which demonstrates the ability of this compound to penetrate biological barriers—a key requirement for effective topical delivery. HPMC-based hydrogels typically show more targeted release profiles compared to alginate-based systems, making them preferable for localized activity. [1]
The following diagram illustrates the comprehensive workflow for developing and characterizing this compound-enriched hydrogels:
Figure 1: Comprehensive Workflow for this compound-Enriched Hydrogel Development
Accelerated stability testing of this compound-enriched hydrogels should be conducted according to ICH guidelines to establish recommended storage conditions and shelf life. Place finished products in stability chambers under controlled conditions: 25°C/60% RH for long-term testing and 40°C/75% RH for accelerated testing. Sample at predetermined intervals (0, 1, 2, 3, and 6 months) and evaluate for physical parameters (color, homogeneity, phase separation), rheological properties (viscosity, spreadability), pH, and chemical potency (this compound content via HPLC). HPMC-based hydrogels have demonstrated superior stability profiles compared to alginate-based systems, with studies showing no significant changes in this compound content or formulation characteristics over three months under accelerated conditions. Additionally, the formulations should be evaluated through freeze-thaw cycling (-20°C to 25°C for three cycles) to assess physical stability under temperature variations. [1]
Beyond chemical quantification, confirm the functional integrity of this compound through bioactivity assessments:
Anti-hyaluronidase Activity: Hyaluronidase inhibition provides a key mechanism for anti-inflammatory effects. Prepare serial dilutions of the hydrogel extract in phosphate buffer (pH 7.4) and mix with hyaluronidase solution (100 U/mL). After pre-incubation at 37°C for 10 minutes, add hyaluronic acid solution and incubate for 45 minutes. Stop the reaction and measure absorbance at 585 nm, calculating percentage inhibition relative to controls. Effective this compound-enriched hydrogels typically show IC₅₀ values below 50 μg/mL. [1]
Enzyme Inhibition Screening: Evaluate inhibition of enzymes associated with skin inflammation, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase, using standard spectrophotometric methods with appropriate substrates. These assays help verify that the biological activities of this compound remain intact throughout the formulation process and storage period. [1]
The development of this compound-enriched hydrogels represents a promising approach for topical delivery of this valuable phytochemical. The protocols outlined herein provide researchers with comprehensive methodologies for formulating, characterizing, and standardizing these sophisticated delivery systems. HPMC-based hydrogels have demonstrated particularly favorable characteristics for this compound delivery, showing targeted release profiles, enhanced stability, and optimal skin penetration. Future research directions should include more comprehensive in vivo efficacy studies for specific dermatological conditions, optimization of co-delivery systems with complementary active ingredients, and development of enhanced penetration technologies for deeper skin targeting. With standardized protocols and rigorous quality control measures, this compound-enriched hydrogels hold significant potential as evidence-based topical therapeutics leveraging the pharmacological benefits of this unique Aloe compound. [1]
This compound is a bioactive phenolic compound found in various Aloe species, particularly Aloe arborescens [1] [2] [3]. Its chemical structure is characterized as an O-glucoside of a phenol-pyran-2-one dimer [1]. It is classified among the pyran and pyrone derivatives found in the Aloe genus, alongside compounds like this compound aglycone and this compound B [1] [3].
Analysis of this compound, especially in complex matrices like cosmetic products, has been successfully performed using Chromatography and Mass Spectrometry techniques.
A specific GC/MS method has been developed for the analysis of this compound in skin-care cosmetics [2]. The following table summarizes the key parameters for the GC/MS analysis as referenced from the literature:
Table 1: GC/MS Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| GC Column | 20 m x 0.18 mm (0.18 µm film) DB-1 |
| Initial Oven Temperature | 150 °C (held for 1 minute) |
| Temperature Ramp | 10 °C/minute |
| Final Temperature | 300 °C |
| Derivatization | Trimethylsilylation (TMS) |
This method demonstrates that this compound can be analyzed with high specificity using mass spectrometry-based techniques [2].
This compound has also been analyzed via HPLC. The following method is adapted from a protocol used for related compounds and the context of this compound analysis.
Table 2: HPLC Parameters for Phytochemical Analysis
| Parameter | Specification |
|---|---|
| Detection | UV-Vis Spectrophotometer |
| Analytical Wavelength | 280 nm [4] |
| Sample Preparation | Dissolution in PBS (Phosphate Buffered Saline) and filtration |
This method was used for the determination of this compound content in a nanogel formulation, showing its applicability in quantifying the compound in a complex, semi-solid matrix [4].
A detailed protocol for determining the active ingredient content of this compound in a nanogel formulation is as follows [4]:
The workflow for this analytical protocol is summarized in the following diagram:
Recent pre-clinical studies highlight this compound's therapeutic potential, particularly in treating skin inflammation.
A 2025 study investigated the efficacy of an this compound-loaded nanogel in a mouse model of imiquimod (IMQ)-induced psoriasis-like skin inflammation [4].
The experimental design and key findings of this study are visualized below:
Table 3: Characterization of this compound-Loaded Nanogel (NG2)
| Parameter | Result |
|---|---|
| Average Particle Size | 79.1 nm |
| Polydispersity Index (PDI) | 0.200 |
| Zeta Potential | -27.7 mV |
| Surface Morphology | Spherical (by SEM) |
This compound is a well-defined phytochemical with established analytical methods for its identification and quantification in various matrices, including cosmetic products and advanced pharmaceutical formulations like nanogels. The provided GC/MS and HPLC protocols, along with the content determination method, offer a practical foundation for researchers conducting quality control or development work. Furthermore, emerging evidence of its efficacy in disease models such as psoriasis underscores its relevance for drug development professionals and warrants further investigation.
Aloenin, a prominent bioactive chromone derivative found in Aloe species, has demonstrated significant potential in dermatological applications due to its multifaceted therapeutic properties. Research has revealed that this compound possesses potent anti-inflammatory activities and contributes to accelerated wound healing through modulation of key cellular signaling pathways, including MAPK/Rho and Smad pathways [1]. These mechanisms enhance cell migration, promote angiogenesis, and stimulate collagen deposition—critical processes in skin regeneration and repair. The compound has shown particular promise in managing inflammatory skin conditions such as psoriasis, eczema, and various forms of dermatitis [2] [3]. Given these therapeutic attributes, understanding the skin penetration characteristics of this compound is essential for developing effective topical formulations.
The Parallel Artificial Membrane Permeability Assay (PAMPA) has emerged as a valuable high-throughput screening tool in pharmaceutical and cosmetic research. Specifically, the PAMPA SKIN model incorporates a synthetic membrane engineered to mimic the composition of the human stratum corneum—the primary barrier to transdermal penetration. This artificial membrane contains certramides (synthetic ceramide analogs), cholesterol, and free fatty acids in proportions that closely approximate the natural skin barrier (approximately 50% ceramides, 35% free fatty acids, and 15% cholesterol) [4] [5]. The model offers significant advantages over traditional permeability assessment methods, including enhanced standardization, reduced inter-laboratory variability, and increased throughput capacity while avoiding ethical concerns associated with animal or human skin testing [5]. A recent study has confirmed the applicability of the PAMPA SKIN model for investigating the penetration capabilities of this compound and related compounds, demonstrating its suitability for this specific application [6] [7].
This application note aims to provide researchers with a standardized protocol for evaluating the transdermal penetration characteristics of this compound using the PAMPA SKIN model. The specific objectives include:
Table 1: Essential Materials and Equipment for PAMPA SKIN this compound Penetration Study
| Category | Specific Items | Specifications/Notes |
|---|---|---|
| Test Compound | This compound reference standard | ≥95% purity, confirmed by HPLC [7] |
| PAMPA System | Skin PAMPA sandwich plates | Pre-coated with certramides, cholesterol, free fatty acids [5] |
| Formulation Components | Hydrogel base (HPMC), Nanogel components | Carbopol 940, ethanol, propylene glycol, triethanolamine [3] |
| Solvents & Buffers | Dimethyl sulfoxide (DMSO), Phosphate buffered saline (PBS) | pH 7.4, 0.5-1% DMSO for stock solutions [5] |
| Analytical Instrumentation | HPLC-DAD system, UV-Vis plate reader | C18 column, detection at 280-295 nm [7] [3] |
| General Equipment | Probe sonicator, Franz diffusion cells, pH meter | For formulation preparation and validation [3] |
The nanogel formulation has demonstrated enhanced penetration and therapeutic efficacy in recent studies [3]. The preparation protocol involves:
For comparative studies, prepare a hydroxypropyl methylcellulose (HPMC) based hydrogel as follows:
The PAMPA SKIN assay employs specialized 96-well sandwich plates pre-coated with a skin-mimetic artificial membrane. The systematic assembly procedure includes:
Table 2: Permeation Assay Protocol Timeline
| Time Point | Activity | Parameters & Notes |
|---|---|---|
| T = -30 min | System assembly & equilibration | Room temperature, verify membrane integrity |
| T = 0 | Application of test formulations | 30 ± 5 mg per well in donor compartment |
| T = 30, 60, 150 min | Sampling time points | Withdraw 150 μL from acceptor compartment |
| T = 5 hours | Assay termination | Complete separation of sandwich assembly |
| Post-assay | Sample analysis | HPLC or UV-Vis quantification |
The permeation study follows this standardized protocol:
Calculate key permeability parameters using the following mathematical relationships:
Effective Permeability Coefficient (Pₑ):
Where Cₐ(t) and C𝒹(t) represent concentrations in acceptor and donor compartments at time t, respectively; Vₐ and V𝒹 are volumes of acceptor and donor compartments; A is the membrane surface area (0.3 cm² for standard PAMPA); and t is incubation time [5]
Membrane Retention (R):
Cumulative Permeation (Q):
Where Cₐ(n) is the concentration in the acceptor compartment at time n, and Σ Cₐ(i) represents the sum of all previous sample concentrations
Based on existing literature and the physicochemical properties of this compound, researchers can anticipate the following outcomes from the PAMPA SKIN permeation study:
The following diagram illustrates the experimental workflow and key parameters for assessing this compound penetration using the PAMPA SKIN model:
Diagram 1: Experimental workflow for this compound penetration assessment using PAMPA SKIN model
Research indicates that the choice of formulation base significantly influences this compound penetration through skin-mimetic barriers:
Table 3: Troubleshooting Guide for PAMPA SKIN this compound Permeation Studies
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Permeation | Membrane dehydration, improper pH, excessive membrane retention | Ensure proper membrane hydration; verify pH (7.4) of buffer; include solubility enhancers (≤1% DMSO) [5] |
| High Variability | Inconsistent formulation application, membrane damage, air bubbles | Standardize application technique (30±5 mg/well); visually inspect membranes before use; ensure bubble-free assembly |
| Poor Mass Balance | Compound adsorption to equipment, degradation during assay | Use appropriate container materials (e.g., polypropylene); protect from light; include stability controls |
| Non-Linear Kinetics | Sink condition violation, compound precipitation | Maintain sink conditions (<30% of saturation solubility); verify compound stability in buffer |
To enhance assay performance and reliability, consider these optimization approaches:
The PAMPA SKIN model provides a reproducible, high-throughput platform for evaluating the penetration potential of this compound in various topical formulations. This standardized protocol enables formulation scientists to efficiently screen and optimize this compound-containing products during early development stages, potentially reducing reliance on more complex and variable biological membrane models. The demonstrated correlation between PAMPA SKIN results and documented efficacy of this compound in inflammatory skin conditions supports the predictive value of this assay system [6] [1] [3]. By implementing this protocol, researchers can generate reliable permeability data to guide formulation strategies for maximizing the therapeutic potential of this promising natural compound in dermatological applications.
The following diagram illustrates key molecular pathways through which this compound exerts its therapeutic effects, providing context for its dermatological applications:
Diagram 2: Key signaling pathways modulated by this compound in dermatological applications
Q1: What are the primary challenges when working with aloenin in experimental settings? this compound, like other bioactive compounds from Aloe vera, likely faces significant challenges related to its poor aqueous solubility and low bioavailability [1] [2]. While specific data for this compound is not available in the search results, its structural relatives, such as aloin and aloe-emodin, are documented to have poor water solubility, which severely limits their effectiveness in biological assays and therapeutic applications [1] [2]. Furthermore, compounds like aloin exhibit rapid degradation in aqueous solutions, losing over 50% of their concentration within 12 hours [2]. This instability can lead to inconsistent and unreliable experimental results if not properly managed.
Q2: What formulation strategies can I use to enhance this compound's solubility and stability? Advanced formulation strategies, particularly nanotechnologies, have proven effective for similar challenging compounds. The most promising approaches are summarized in the table below.
| Strategy | Description | Key Findings from Related Compounds |
|---|---|---|
| Nanogel Encapsulation [3] | Hydrophilic polymer matrix (e.g., Carbopol) on nanoscale. | Successfully used for this compound; particle size ~79 nm; improved controlled release and efficacy in treating skin inflammation [3]. |
| Solid Dispersion [1] | Dispersion of drug in inert polymeric carrier (e.g., PVP, PEG). | Used for aloe-emodin; transformed crystalline drug to amorphous state; significantly increased dissolution rate [1]. |
| Carbon Dot (CD) Encapsulation [2] | Use of fluorescent carbon nanoparticles as drug carriers. | Used for aloin; enhanced water stability and increased antiproliferative activity in cancer cell lines [2]. |
| Aqueous Two-Phase System (ATPS) [4] | System of two water-rich immiscible phases for purification. | Used for aloe anthraquinones; simple, economical, and environmentally sustainable purification [4]. |
Q3: How do I prepare and characterize an this compound-loaded nanogel? A proven protocol for creating a 0.5% this compound nanogel (NG2) is detailed below [3].
The experimental workflow for this process can be visualized as follows:
Q4: What are the critical quality tests for my this compound nanogel? After preparation, you must characterize your formulation to ensure its quality and performance. Key evaluations include [3]:
Q5: My this compound preparation shows inconsistent results. Could degradation be the issue? This is a strong possibility. Research on aloin A and B shows they degrade rapidly in aqueous solutions like PBS, with concentration dropping below 40% within 12 hours [2]. This leads to:
Q6: How can I confirm that my formulation has successfully improved this compound's properties? Beyond basic characterization, you need to demonstrate enhanced biological performance.
The efficiency of Aloenin extraction is highly dependent on the choice of solvent and physical parameters. The following table compares different approaches:
| Factor | Recommended Conditions & Solvent Systems | Key Findings & Rationale |
|---|---|---|
| Solvent System | Propylene Glycol-Water (PG-W) is highly recommended. Alternative: Ethanol-Water (EtOH-W) [1]. | PG-W system showed superior performance for aloesin recovery. Ethanol is a common and effective solvent, with 80% concentration often used for related compounds [2] [3]. |
| Temperature | 65-95 °C [1] | Higher temperatures improve solubility and diffusion rates. The optimal point depends on solvent stability and cost considerations. |
| Time | 10-210 minutes [1] (Stirred system) | The required time is system-dependent. Ultrasonic horn systems can reduce time significantly (e.g., ~30 minutes) [2]. |
| Solid/Liquid Ratio | Up to 40 g/L [1] | A linear increase in extraction efficiency was observed when increasing the S/L ratio up to this point, improving process throughput. |
Accurate quantification is crucial for evaluating extraction efficiency. Here are common methods for detecting this compound and related compounds:
| Method | Key Parameters | Application & Notes |
|---|
| HPLC-DAD [4] [3] | Column: C18 reverse-phase (e.g., LiChrospher RP-18, 250 mm x 4 mm). Mobile Phase: Water and Methanol with gradient elution. Detection: 295 nm. | Standard method for identifying and quantifying this compound A and aloin A. Allows for simultaneous analysis of multiple compounds. | | HPLC-MS [3] | Similar to HPLC-DAD but coupled with Mass Spectrometry. | Provides superior identification capabilities by confirming the molecular mass and structure of compounds. Essential for characterizing complex extracts. |
Q1: What is the most effective green solvent for extracting this compound from Aloe vera rind? A1: Aqueous propylene glycol (PG-W) has been identified as the most promising green solvent system. It is effective, has low toxicity, and is acceptable for use in cosmetic and pharmaceutical formulations, potentially eliminating the need for its removal from the final extract [1].
Q2: My extraction yield is low. What parameters should I optimize first? A2: You should systematically investigate:
Q3: How can I reduce extraction time and solvent consumption? A3: Employ non-conventional extraction techniques:
Q4: My HPLC analysis shows peaks for this compound and Aloin are too small or overlapping. How can I improve the analysis? A4:
The following diagram illustrates a generalized experimental workflow for extracting and analyzing this compound, integrating the methodologies from the search results.
The table below summarizes the best available guidance for storing aloenin and aloe extracts, synthesized from scientific literature.
| Parameter | Recommended Condition | Key Findings & Evidence |
|---|---|---|
| Temperature | -20°C or lower (long-term); 4°C (short-term) | Aloin in anhydrous ointment stable for 2 years at 20°C [1]. Aloin degrades significantly at 50-70°C [2]. Freezing is recommended for multi-year storage [3]. |
| Formulation/Base | Anhydrous, lipophilic vehicles | Ointments with lipophilic base (e.g., vaseline, paraffins) preserved this compound and aloin content for 2 years. Water or propylene glycol in formulation caused significant degradation [1]. |
| pH | Acidic conditions (e.g., pH 3.5) | Aloin remained stable at pH 3.5 but substantially degraded at pH 6.7 [2]. Rhein, a degradation product, can form from aloin during storage [2]. |
| Light | Protect from light | Standard practice to protect light-sensitive compounds; storing in amber glass or wrapped in foil is advised [3]. |
| Container | Airtight container | Using airtight containers limits oxygen exposure, which contributes to bacterial growth and degradation of aloe components [3]. |
To verify this compound stability in your samples, you can adapt this published High-Performance Thin-Layer Chromatography (HPTLC) densitometry method, originally validated for aloin [4].
Detailed Protocol:
Understanding these properties can help in troubleshooting stability issues:
The following diagram outlines a logical workflow for establishing the stability profile of this compound in your laboratory, based on the principles above.
Question: Which Aloe species and plant parts are best for sourcing Aloenin?
The choice of species and plant part is critical for maximizing initial this compound content.
Question: How can cultivation conditions influence this compound yield?
Environmental factors and growth substrates play a significant role in biosynthesis.
Question: What is a robust, eco-friendly method for extracting this compound from plant rind?
The following table summarizes an optimized method for extracting aloesin from Aloe vera rind using green solvents [3] [4].
| Optimization Factor | Recommended Condition | Notes & Rationale |
|---|---|---|
| Optimal Solvent System | Aqueous Propylene Glycol (PG-W) | Found to be superior to ethanol-water (EtOH-W) and glycerol-water (Gly-W) systems for recovery [3] [4]. |
| Solid/Liquid Ratio | Up to 40 g/L | A linear increase in yield was observed up to this ratio [3] [4]. |
| Extraction Time | 10 - 210 minutes (Model Optimized) | Time is one variable in a multi-factor model; the optimal point depends on other parameters [4]. |
| Extraction Temperature | 25 - 95 °C (Model Optimized) | Temperature is a key variable; optimal value is determined through response surface methodology [4]. |
| Key Advantage | Solvents like propylene glycol and glycerol are directly usable in cosmetic formulations, avoiding the need for separation [4]. |
The experimental workflow for this optimization process can be visualized as follows:
Question: Our lab needs high-purity this compound. Are there advanced purification techniques?
Yes, novel separation systems offer high efficiency and recoverability. A triple-responsive Aqueous Two-Phase System (ATPS) has been developed specifically for purifying aloe anthraquinones [6].
Question: Beyond traditional extraction, what are future-facing methods for increasing yield?
For challenges in scaling or inconsistent plant material, biotechnological approaches offer alternatives.
Question: Our extracts have low yield and purity. What should we check?
This is a common bottleneck. A systematic troubleshooting workflow can help identify the issue.
Before troubleshooting, it's crucial to understand the definitions of LOD and Limit of Quantitation (LOQ), as they describe the smallest amount of analyte you can reliably detect or measure.
| Term | Definition | Typical Calculation / Criteria |
|---|---|---|
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from a blank sample (but not necessarily quantified) [1] [2]. | Derived from signal and noise: ( \text{LOD} = 3.3 \times \frac{SD_{low}}{S} ), where ( SD_{low} ) is the standard deviation of a low-concentration sample and ( S ) is the calibration curve's slope [1] [3]. Often defined by a signal-to-noise ratio of 3:1 [1]. |
| Limit of Quantitation (LOQ) | The lowest concentration at which an analyte can be quantitatively measured with stated acceptable precision and accuracy [2] [3]. | Derived from signal and noise: ( \text{LOQ} = 10 \times \frac{SD_{low}}{S} ) [3]. Often defined by a signal-to-noise ratio of 10:1 [3]. |
Improving the LOD fundamentally involves increasing the analyte signal and/or reducing background noise [4]. The following table outlines key optimization areas, primarily for LC-MS methods.
| Optimization Area | Strategy | Technical Details / Rationale |
|---|---|---|
| Sample Preparation | Sample Clean-up | Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components, reducing background noise and ion suppression [4]. |
| Pre-concentration | Evaporate and reconstitute the sample in a smaller volume of solvent to increase the final analyte concentration [4]. | |
| Chromatographic Separation | Column Technology | Use columns with smaller particles (e.g., sub-2 μm) or core-shell technology for improved resolution and sharper peaks, leading to higher signal intensity [4]. |
| Nano-LC / Micro-LC | Using columns with smaller internal diameters and lower flow rates increases analyte concentration at the detector, significantly boosting sensitivity [4]. | |
| Mass Spectrometry | Ionization Efficiency | Fine-tune source parameters (spray voltage, gas flows, temperatures). Use volatile mobile phase additives (e.g., formic acid) to promote ionization [4]. |
| Advanced MS Techniques | Utilize High-Resolution Mass Spectrometry (HRMS) for better selectivity or Ion Mobility Spectrometry (IMS) for an additional dimension of separation, reducing chemical noise [4]. |
Beyond traditional chromatography, novel sensing platforms can offer excellent sensitivity. One recent study developed a highly sensitive method for detecting aloin using nitrogen and fluorine-doped carbon dots (N,F-CDs), which could serve as a conceptual model for aloenin detection [5].
The core mechanism is the inner filter effect (IFE), where aloin effectively quenches the green fluorescence of the N,F-CDs [5]. This method achieved an impressively low LOD of 31.8 nM [5].
The experimental workflow for this approach is as follows:
Key Advantages of this Method [5]:
Q1: My method's precision at low concentrations is poor (%CV > 20). What should I check first? This often points to issues with sample preparation consistency or instrumental baseline noise. First, ensure your sample clean-up (e.g., SPE) is robust and reproducible. Second, check your chromatographic system for contamination and optimize MS source parameters to stabilize the signal [4] [3].
Q2: How can I validate the improved LOD of my new method? A standard approach is to repeatedly analyze (( n \geq 10 )) a blank sample and a sample spiked at a concentration near the estimated LOD. Calculate the standard deviation (SD) and use the formulas in the first table. The LOD can be considered validated if the signal from the LOD concentration sample is distinguishable from the blank with a probability of 95% [1] [2].
Q3: Are there specific regulations for aloin/aloenin limits I should be aware of? Yes, for related compounds like aloin. The European Union strictly regulates hydroxyanthracene derivatives in food supplements. Aloin A, aloin B, and aloe-emodin are prohibited at levels exceeding 1 mg/kg [6]. This regulatory limit directly drives the need for highly sensitive analytical methods with LOQs at or below this threshold.
Traditional methods like standard column chromatography can be marred by high costs, low yields, and the use of large quantities of volatile organic solvents [1]. The field is now moving towards more efficient and environmentally friendly strategies. The table below summarizes two advanced approaches detailed in recent studies.
| Technique | Core Principle | Key Advantages | Typical Application/Outcome |
|---|---|---|---|
| Aqueous Two-Phase System (ATPS) [1] | Partitioning of compounds between two immiscible, water-rich phases (e.g., formed by a polymer and a salt, or a stimuli-responsive polymer and a magnetic ionic liquid). | Mild conditions, no volatile organic solvents, rapid mass transfer, high recovery of phase-forming components via pH/temperature/magnetic triggers [1]. | Isolation and purification of aloe anthraquinones, including aloenin, from crude aloe peel extracts. |
| Optimized Solid-Liquid Extraction [2] | Using enhanced methods (heat, ultrasound, microwave) with optimized solvent systems to efficiently extract compounds from plant material. | Higher extraction yield, reduced solvent consumption and time, improved extract quality, alignment with "green" chemistry principles [2]. | Production of polyphenol-rich extracts from Aloe vera leaf waste; initial step for obtaining this compound. |
This protocol is the critical first step to obtain a crude extract rich in this compound and other bioactive compounds [2].
The following diagram illustrates the workflow for this optimized extraction process:
This advanced method is designed for the selective isolation and purification of this compound and other anthraquinones from a crude extract [1].
The workflow for this sophisticated purification technique is as follows:
Q1: Why should I consider using an Aqueous Two-Phase System (ATPS) over traditional organic solvent extraction?
Q2: How can I analyze and confirm the purity of my isolated this compound?
Q3: My extraction yield is low. What parameters should I troubleshoot?
The following table summarizes the primary factors that cause degradation and the corresponding preventive measures you can implement in your experiments.
| Degradation Factor | Recommended Action | Experimental Goal / Rationale |
|---|---|---|
| High Temperature [1] | Process and store samples at low temperatures (e.g., 4°C). Avoid high-temperature processing. | To minimize thermal degradation. A study on anthraquinones showed a >50% loss of aloin at 50-70°C, while loss was moderate at 4-25°C [1]. |
| Neutral/Basic pH [1] | Maintain an acidic environment (e.g., pH 3.5). Use appropriate buffers during extraction. | To prevent hydrolysis and alkaline degradation. Aloin remained unaffected at pH 3.5 but substantially degraded at pH 6.7 [1]. |
| Aqueous Solutions [2] | Limit the time Aloenin spends in aqueous buffers. Consider lyophilization (freeze-drying) for long-term storage. | To avoid rapid hydrolytic degradation. Aloin A and B degraded by over 50% within 12 hours in an aqueous PBS solution [2]. |
| Oxidation [3] [4] | Add antioxidants like Citric Acid, Vitamin E (α-Tocopherol), or Sodium Metabisulphite to your extraction buffer [3]. | To protect against oxidative degradation, to which anthraquinones are particularly susceptible [4]. |
| Enzymatic Activity [5] [6] | Use heat treatment or enzyme inhibitors. One patent suggests a water bath at 50-60°C for 15-45 minutes to deactivate enzymes [6]. | To halt enzymatic degradation (autolysis) that starts immediately after cutting the Aloe leaf, preserving the active compounds [6]. |
For advanced applications, especially in drug development, moving beyond simple buffers to encapsulation can dramatically improve stability and efficacy.
Here are some FAQs addressing specific issues you might encounter.
The this compound concentration in my extracts drops significantly after a few hours. This is a direct result of its instability in water [2]. Solution: Reduce the time between extraction and analysis. If that's not possible, freeze-dry the extract immediately after preparation and reconstitute it just before use. For long-term projects, plan to use an encapsulation method.
My processed Aloe vera powder has lower bioactivity than the fresh gel. High-temperature drying methods can destroy active compounds. Solution: Opt for freeze-drying over spray-drying. Research shows that freeze-dried Aloe vera powder retains a higher amount of anthraquinones compared to spray-dried powder [1].
I need to remove other anthraquinones like aloin from my extract, but I'm worried about damaging this compound. Solution: Consider an enzymatic treatment method. One patent describes using oxidases (like peroxidases or laccases) to specifically break down unwanted anthraquinones like aloin and emodin, potentially leaving this compound intact [5].
The following diagram illustrates a sample workflow that incorporates the stabilization strategies discussed to serve as a starting point for your experimental protocol.
The table below summarizes key parameters from established methods used for separating and identifying this compound in Aloe species.
| Analysis Focus | Stationary Phase | Reported Mobile Phase | Detection Method | Source Context |
|---|---|---|---|---|
| General Leaf Exudate Profiling (incl. This compound) | C18 column | Methanol and water; samples dissolved in methanol and passed through C18 cartridges [1] | HPLC | [1] |
| Phytochemical Profiling of Aloe species | Agilent Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) [2] | (A) Water + 0.1% formic acid (B) Acetonitrile + 0.1% formic acid [2] | UHPLC-MS/MS | [2] | | Determination of HADs (e.g., Aloins) | Not specified in snippet | Methanol used for sample preparation and in mobile phase [3] | LC-DAD-MS | [3] |
Method development requires iterative optimization. Here are key factors to consider, grounded in chromatographic principles and the specifics of Aloe chemistry.
The following diagram outlines a logical workflow for optimizing your separation method.
The table below summarizes the core differences between aloenin and barbaloin, including their distribution within the Aloe plant.
| Feature | This compound | Barbaloin (Aloin A) & Isobarbaloin (Aloin B) |
|---|---|---|
| Chemical Class | Phenolic compound (not an anthraquinone) [1] [2] | Anthraquinone-C-glycoside (specifically, an aloe-emodin anthrone C-glucoside) [3] [4] |
| Isomerism | Information not specified in search results | Epimeric mixture (Barbaloin and Isobarbaloin are diastereomers, differing in configuration at C-10) [5] [1] |
| Typical Species | Characteristic of Aloe arborescens [1] | Found in various species (e.g., Aloe vera, Aloe arborescens) [6] [3] |
| Distribution in Leaf | Information not specified in search results | Highest in the terminal third (youngest part) of the leaf; higher in young leaves than older ones [3] [1] [2] |
| Seasonal Variation | Highest from April-July; lowest from October-December [1] | Highest in warm months (e.g., April, August); lowest in cold months (October-December) [1] |
The pharmacological profiles and key experimental findings for each compound are distinct, as outlined below.
| Aspect | This compound | Barbaloin |
|---|---|---|
| Key Activities | Anti-inflammatory (psoriasis-like skin damage) [7] | Laxative [3] [4], Anti-inflammatory [3] [4], Antimicrobial [3], Antioxidant [3], Anticancer potential [5] [4] |
| Reported Experimental Models | Imiquimod (IMQ)-induced psoriasis in mice [7] | In vitro assays (e.g., MTT for cytotoxicity) [3] [5], Cancer cell lines (e.g., SH-SY5Y, HeLa) [5], In vivo rat models for laxative effect [3] |
| Key Findings | Loaded in a nanogel, it significantly reduced psoriasis area severity index, pro-inflammatory cytokines, and oxidative stress, aiding skin healing [7]. | Orally administered, it is metabolized by gut bacteria to aloe-emodin-9-anthrone, which increases water content in the large intestine, causing a laxative effect [3]. It also demonstrated proteasome inhibition and antiproliferative effects in cancer cell lines [5]. |
| Bioavailability/Stability Notes | Nanogel formulation enhanced its topical delivery and effectiveness [7]. | Poorly absorbed when taken orally [3]. Rapidly degrades in aqueous solution (over 50% in ~12 hours); encapsulation in nanoparticles improves stability and activity [5]. |
Accurate quantification of these compounds requires sophisticated analytical techniques. Here are detailed protocols from the research:
Micellar Electrokinetic Chromatography (MEKC) [6]:
High-Performance Liquid Chromatography (HPLC) [3] [5]:
The metabolic activation of barbaloin and the experimental workflow for evaluating this compound's topical efficacy are key concepts visualized in the following diagrams.
Diagram: Metabolic Activation of Barbaloin's Laxative Effect. Barbaloin is a prodrug that requires metabolic activation by specific intestinal bacteria to exert its cathartic effect [3].
Diagram: Workflow for Evaluating this compound Nanogel. The anti-inflammatory efficacy of this compound was tested using a nanogel formulation in a psoriasis model [7].
| Aloe Species | Presence of this compound | Reported Content Level | Notes |
|---|---|---|---|
| Aloe arborescens | Yes [1] [2] | Highest in 1-year-old plants: ~1.5% (in leaf gel lyophilisate) [3] | A major component, present in a quantity similar to the total of barbaloin and isobarbaloin [1]. |
| Aloe ferox | Not a major component [1] [4] | Information missing | The major compounds in leaf exudate are aloeresin A, aloesin, and aloin [4]. |
| Aloe vera (Aloe barbadensis) | Not a major component [1] [5] | Information missing | Major compounds investigated include aloe-emodin, aloin, aloesin, emodin, and acemannan [5]. |
The quantitative data on this compound is generated primarily through chromatographic techniques. Here are the detailed protocols from key studies:
Micellar Electrokinetic Chromatography (MEKC) [1]:
High-Performance Liquid Chromatography (HPLC) [3]:
The workflow for the lyophilizate analysis in the most recent study is summarized below:
The table below summarizes the antioxidant activity of aloenin and other key compounds isolated from various Aloe species, as determined by different experimental assays.
| Compound | Plant Source | Assay Type | Antioxidant Activity (IC₅₀) | Key Findings & Experimental Models |
|---|---|---|---|---|
| This compound | Aloe species (specific type not stated) | In vitro (assay type not specified in available data) | Data not available | In Vivo Anti-inflammatory Effect: Showed significant reduction in psoriasis-like skin inflammation (PASI score), pro-inflammatory cytokines (TNF-α, IL-6, IL-17), and oxidative stress markers in an IMQ-induced mouse model [1]. |
| Microdontin A/B | Aloe schelpei | DPPH Radical Scavenging [2] | 0.07 ± 0.005 mM [2] | This compound demonstrated the strongest free radical scavenging activity among the three isolated from A. schelpei leaf latex [2]. |
| Aloinoside A/B | Aloe schelpei | DPPH Radical Scavenging [2] | 0.13 ± 0.01 mM [2] | Showed intermediate antioxidant potency in the isolated compounds from A. schelpei [2]. |
| Aloin A/B | Aloe schelpei | DPPH Radical Scavenging [2] | 0.15 ± 0.02 mM [2] | Demonstrated free radical scavenging activity, though it was the weakest among the three compounds tested from A. schelpei [2]. |
| Aloesin | Aloe vera | In Vivo (Nrf2 Pathway Activation) | Effective dose: 200 mg/kg [3] | Mechanism: Activated the Keap1/Nrf2 signaling pathway. In Vivo Effect: Significantly increased hepatic antioxidant markers (GSH, SOD, HO-1) in a rat model of high-fat diet-induced NAFLD [3]. |
| Aloe vera Gel (AVG) | Aloe barbadensis Miller | DPPH Radical Scavenging [4] | ~70-85% Scavenging (at 100 μg/mL concentration, exact IC₅₀ not provided) [4] | The crude gel, containing a mixture of compounds, showed potent antioxidant activity. Applied as a coating, it significantly reduced lipid oxidation (measured by PV and TBARS) in sea bass during cold storage [4]. |
For rigorous evaluation and potential replication, here are the detailed methodologies from the cited studies.
This protocol was used to generate the IC₅₀ data for compounds from Aloe schelpei [2].
[(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100. The IC₅₀ value was determined using linear regression analysis of concentration versus percent inhibition plots.The data for this compound's antioxidant and anti-inflammatory effects were derived from a psoriasis-like inflammation model [1].
While a direct pathway for this compound is not fully elucidated, research on the structurally related compound aloesin provides a clear mechanism for Nrf2-mediated antioxidant activity. The following diagram illustrates this Keap1-Nrf2-ARE pathway, which is a fundamental regulatory system for cellular antioxidant response.
This pathway is consistent with the mechanisms by which many bioactive compounds from Aloe exert their antioxidant effects [3].
When interpreting the available data, please consider the following key points:
| Feature | Aloenin | Homonataloin |
|---|---|---|
| Chemical Class | Phenolic compound (O-glucoside of a phenol-pyran-2-one dimer) [1] | Anthrone-C-glycoside (a type of anthraquinone) [2] [3] |
| Distribution in Aloe Species | Found in approximately 5% of studied Aloe species [2] | Found in approximately 28% of studied Aloe species [2] |
| Notable Source Species | Aloe arborescens [1] [3] | Various species, though less common than other anthraquinones [2] |
| Reported Bioactivities | - Hair Growth Promotion: A major constituent that significantly promotes hair growth [2]
The comparative data is derived from specific experimental approaches that you can adapt for your own research.
Research on the spatial distribution of these compounds within Aloe leaves often involves the following workflow, which you can visualize in the diagram below.
Diagram of Experimental Workflow for Aloe Metabolite Distribution
The reported biological activities are discovered through various preclinical assays:
Diagram of Intrinsic Apoptosis Pathway in Cancer Cells
| Compound | Experimental Model | Key Findings & Efficacy | Proposed Mechanisms of Action |
|---|
| Aloenin [1] | In vivo: Mouse model of IMQ-induced psoriasis-like inflammation. Formulation: Nanogel (0.25% and 0.5%). | Significantly reduced skin thickness, erythema, pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and oxidative stress. Improved histopathological skin damage [1]. | Local action on skin inflammation; specific molecular pathways not detailed in the available study [1]. | | Aloin [2] [3] | In vitro: LPS-stimulated RAW264.7 macrophages. In vivo: Mouse model of combined allergic rhinitis and asthma syndrome (CARAS). | Dose-dependent inhibition of NO, IL-6, TNF-α, and IL-1β release [2]. Reduced allergic inflammation and OVA-specific IgE in mice [3]. | Inhibits ROS-mediated JAK1-STAT1/3 pathway activation and STAT nuclear translocation [2]. Down-regulates the MAPK signaling pathway [3]. | | Aloe-emodin [4] | In vitro: Murine macrophages. | Dose-dependent (5-40 μM) inhibition of NO production and iNOS mRNA expression. Suppressed COX-2 mRNA and PGE2 production at 40 μM [4]. | Blocks iNOS and COX-2 mRNA expression [4]. | | Aloesin [5] | In vivo: HFD-fed rat model of NAFLD. | Dose-dependent (50-200 mg/kg) improvement in metabolic profiles and reduction in liver inflammation. Reduced oxidative stress and pro-inflammatory cytokines (TNF-α, IL-6) [5]. | Activates the Nrf2 signaling pathway, increasing antioxidant markers (GSH, SOD, HO-1) and suppressing NF-κB [5]. | | Aloe Vera Extracts (Mixed Compounds) [6] | In vitro: LPS-stimulated RAW264.7 and HaCaT cells. | Inhibited IL-6, TNF-α, NO production, and suppressed iNOS/COX-2 mRNA expression [6]. | Suppressed LPS-induced activation of NF-κB P65 and MAPK pathways (ERK, JNK) [6]. |
For researchers looking to replicate or design similar studies, here are the methodologies from key experiments cited above.
The following diagram summarizes the key molecular pathways through which these Aloe compounds exert their anti-inflammatory effects, based on the experimental data.
The table below summarizes experimental data for Aloenin and other natural compounds reported to have BACE1 inhibitory activity.
| Compound Name | Source | Inhibitory Activity (IC50) / Effect | Key Experimental Findings |
|---|---|---|---|
| This compound (this compound A) [1] [2] [3] | Aloe arborescens, Aloe africana | IC50 = 14.95 μg/mL [3] | Shows "moderate inhibitory activity" [1] [3]. |
| Compound 1 (from A. vera & A. nobilis) [4] | Aloe vera, Aloe nobilis | IC50 = 39.0 μM | Also inhibited Aβ(1-42) production by 7.4% at 30 ppm in B103 neuroblastoma cells [4]. |
| Compound 8 (from A. vera & A. nobilis) [4] | Aloe vera, Aloe nobilis | IC50 = 20.5 μM | Also inhibited Aβ(1-42) production by 12.3% at 30 ppm in B103 neuroblastoma cells [4]. |
| Galangin [5] | Natural Flavonoid | Down-regulated BACE1 mRNA and protein levels. | Reduced BACE1 expression via epigenetic mechanisms (increased HDAC1, decreasing acetylated H3 in BACE1 promoter) [5]. |
| Bacopa monnieri Phytochemicals (e.g., Bacopaside I) [6] | Bacopa monnieri | Potent binding affinity in molecular docking studies. | Superior binding profile to BACE1 in silico; favorable ADMET properties predicted (e.g., blood-brain barrier penetration, low CYP450 interactions) [6]. |
BACE1 is a key enzyme in generating amyloid-beta peptides, making it a prime therapeutic target for Alzheimer's disease [7] [8] [9]. The following diagram illustrates the role of BACE1 in amyloid pathology and the points of inhibition by different compound types.
For researchers looking to validate or build upon these findings, here are the core methodologies used in the cited studies:
The table below outlines the core parameters of two validated methods for determining this compound, one using HPLC and the other using MEKC.
| Parameter | HPLC with UV Detection [1] | MEKC with UV Detection [2] |
|---|---|---|
| Analytical Technique | Reversed-Phase High-Performance Liquid Chromatography | Micellar Electrokinetic Capillary Chromatography |
| Detection | UV at 306 nm | UV (specific wavelength not stated) |
| Separation Column | KAH-6-80-4 column (2 × 80 mm, Separon-C18, 7 µm) | Uncoated fused-silica capillary (37 cm × 50 µm I.D.) |
| Mobile Phase / Background Electrolyte | MeCN–aqueous HOAc (1%) (25:75) | 50 mM sodium dodecyl sulfate (SDS) |
| Flow Rate / Voltage | 100 µL/min | 24 kV |
| Run Time | Information not specified | ~14 minutes |
| Limit of Quantification (LOQ) | 115 mg/mL [Note: This unit appears unusually high] | 5.5 pg/11 nL (≈ 0.5 mg/L) |
| Application | Analysis of Aloe arborescens leaves, juice, and medicines | Determination in JP Aloe, Aloe barbadensis, and Aloe arborescens |
Here is a detailed breakdown of the experimental procedures for each method as described in the literature.
This method was developed for analyzing this compound in Aloe arborescens leaves and related preparations.
This method was used for the simultaneous determination of this compound, barbaloin, and isobarbaloin in several Aloe species.
The following diagram outlines a logical workflow to help you select the most appropriate method based on your laboratory's capabilities and analytical needs.